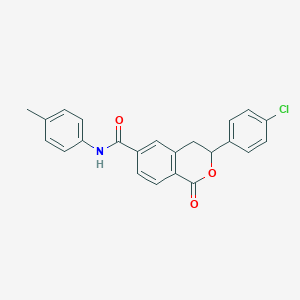

3-(4-chlorophenyl)-N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chlorphenyl)-N-(4-Methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-carboxamid ist eine synthetische organische Verbindung, die zur Klasse der Isochromenderivate gehört. Diese Verbindung ist durch das Vorhandensein einer Chlorphenylgruppe, einer Methylphenylgruppe und einer Carboxamidgruppe gekennzeichnet, die an ein Isochromensystem gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Chlorphenyl)-N-(4-Methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation von 4-Chlorbenzaldehyd mit 4-Methylacetophenon in Gegenwart einer Base wie Natriummethoxid, um ein Zwischenprodukt Chalcon zu bilden. Dieses Zwischenprodukt wird dann unter Verwendung eines geeigneten Katalysators einer Cyclisierung unterzogen, um das Isochromensystem zu erzeugen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(4-Chlorphenyl)-N-(4-Methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) können die Carbonylgruppe in einen Alkohol umwandeln.

Substitution: Die Chlorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Amine, Thiole, Natriumhydrid (NaH)

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen

Reduktion: Bildung von Alkoholen

Substitution: Bildung von substituierten aromatischen Verbindungen

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorphenyl)-N-(4-Methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-carboxamid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle und Heterocyclen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und Antikrebswirkungen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Wirkstoffforschung.

Industrie: Verwendung bei der Entwicklung neuartiger Materialien und chemischer Prozesse

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Chlorphenyl)-N-(4-Methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu potenziellen Antikrebswirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren .

Vorbereitungsmethoden

The synthesis of 3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.

Introduction of the Chlorophenyl and Methylphenyl Groups: This step often involves Friedel-Crafts acylation or alkylation reactions using chlorobenzene and methylbenzene derivatives.

Amidation Reaction: The final step involves the formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings, using reagents like chlorine or nitric acid under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the aromatic rings or the carbonyl group.

Wissenschaftliche Forschungsanwendungen

3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

Material Science: Its unique structure allows it to be used in the design of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Tris(4-chlorphenyl)methanol (TCPM)

- Tris(4-chlorphenyl)methan (TCPMe)

- 3-(4-Chlorphenyl)-2-(4-methylphenyl)acrylnitril

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 3-(4-Chlorphenyl)-N-(4-Methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-carboxamid aufgrund seines Isochromensystems und des Vorhandenseins sowohl von Chlorphenyl- als auch von Methylphenylgruppen einzigartig.

Eigenschaften

Molekularformel |

C23H18ClNO3 |

|---|---|

Molekulargewicht |

391.8 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |

InChI |

InChI=1S/C23H18ClNO3/c1-14-2-9-19(10-3-14)25-22(26)16-6-11-20-17(12-16)13-21(28-23(20)27)15-4-7-18(24)8-5-15/h2-12,21H,13H2,1H3,(H,25,26) |

InChI-Schlüssel |

KPFQOVSLQILRCM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339070.png)

![3-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11339076.png)

![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11339091.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11339092.png)

![5-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11339100.png)

![2-[(4-ethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11339107.png)

![9-(4-chlorophenyl)-4-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one](/img/structure/B11339118.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11339129.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenylacetamide](/img/structure/B11339137.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11339145.png)